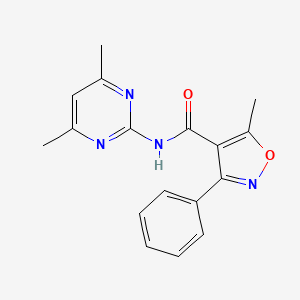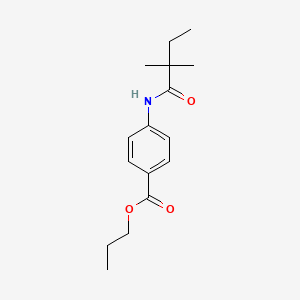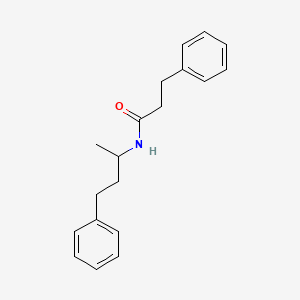
3-phenyl-N-(4-phenylbutan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(4-phenylbutan-2-yl)propanamide is an organic compound with the molecular formula C19H23NO It is characterized by the presence of a phenyl group attached to a propanamide backbone, with an additional phenylbutan-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-phenylbutan-2-yl)propanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. This process typically includes the conversion of primary nitroalkanes to carboxylic acids, followed by amidation to form the desired amide . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-N-(4-phenylbutan-2-yl)propanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents like hydrogen or metal hydrides.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-phenyl-N-(4-phenylbutan-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-phenyl-N-(4-phenylbutan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, such as enzyme activity or receptor binding, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-phenyl-N-(3-methylbutyl)propanamide: This compound has a similar structure but with a different substituent on the amide nitrogen.
N-phenylpropanamide: A simpler analog with a phenyl group directly attached to the amide nitrogen.
Uniqueness
3-phenyl-N-(4-phenylbutan-2-yl)propanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed with simpler analogs.
Propiedades
Fórmula molecular |
C19H23NO |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-phenyl-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C19H23NO/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)15-14-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,21) |
Clave InChI |
XGZOCTMNPUCEJS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


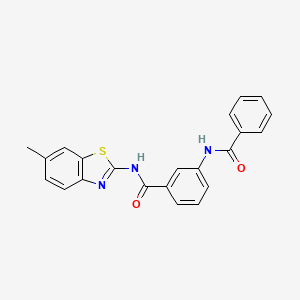
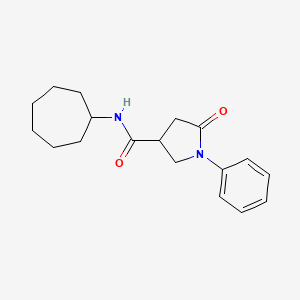
![[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine](/img/structure/B14960610.png)

![Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B14960621.png)

![2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B14960626.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960630.png)
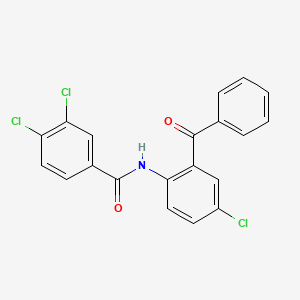
![4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)

